2-[4-(Benzyloxy)phenyl]thiophene
Description
2-[4-(Benzyloxy)phenyl]thiophene is a heterocyclic aromatic compound featuring a thiophene ring substituted at the 2-position with a 4-benzyloxyphenyl group. The analysis below instead relies on structurally analogous compounds to infer comparative properties .
Properties
Molecular Formula |
C17H14OS |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-5-14(6-3-1)13-18-16-10-8-15(9-11-16)17-7-4-12-19-17/h1-12H,13H2 |
InChI Key |
RAEUSSFPBJCICG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves the use of a palladium catalyst, a base, and a solvent under mild reaction conditions. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Benzyloxy)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: In the field of organic electronics, this compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives
- Compound: 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol (CAS 36341-25-0) Molecular Formula: C₁₄H₁₁NO₂S Molecular Weight: 257.31 g/mol Key Features: Replaces the thiophene with a benzothiazole ring and includes a methoxyphenol group. Applications: Demonstrates antioxidant and neuroprotective activities, likely due to the phenolic hydroxyl group, which is absent in 2-[4-(benzyloxy)phenyl]thiophene .
Compound : 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole
Comparison :
Thiophene Copolymers with Azobenzene
- Compound: Poly{2-[N-ethyl-N-[4-(4’-nitrophenylazo)phenyl]amino]ethyl-3-thiophene acetate} (Poly(Th3AA-RedI)) Molecular Features: Azobenzene side chains introduce photoresponsive liquid crystalline (LC) behavior. Properties:
- Phase transitions: Smectic C (108°C) → Nematic (200°C) → Isotropic (261°C).
- Electrical conductivity: 3.6 × 10⁻⁶ S/cm .
Comparison :
Thiazole Derivatives
- Compound: 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde Molecular Formula: C₁₇H₁₃NO₂S Molecular Weight: 295.36 g/mol Key Features: Thiazole core with a benzyloxyphenyl group and aldehyde functionality. Applications: Potential as a synthetic intermediate for pharmaceuticals or agrochemicals .
Comparison :
Aniline-Linked Thiophenes
- Compound: 4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline (CAS 329217-05-2) Molecular Formula: C₂₁H₁₉NO₃S Molecular Weight: 365.45 g/mol Applications: Used in organic synthesis, particularly for building blocks in drug discovery .
Data Tables
Table 1: Molecular and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₅H₁₂OS (estimated) | ~240–260 | Benzyloxy, thiophene |
| 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol | C₁₄H₁₁NO₂S | 257.31 | Methoxy, benzothiazole |
| Poly(Th3AA-RedI) | Polymer | N/A | Azobenzene, thiophene |
| 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde | C₁₇H₁₃NO₂S | 295.36 | Thiazole, aldehyde |
Table 2: Thermal and Electronic Properties
| Compound | Phase Transitions (°C) | Conductivity (S/cm) |
|---|---|---|
| This compound | Not reported | Not studied |
| Poly(Th3AA-RedI) | 108 (SmC), 200 (N), 261 (I) | 3.6 × 10⁻⁶ |
| 4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline | N/A | N/A |
Biological Activity
2-[4-(Benzyloxy)phenyl]thiophene, a compound featuring a thiophene ring substituted with a benzyloxy group, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial and anticancer activities, as well as its role as a monoamine oxidase B (MAO-B) inhibitor. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 310.37 g/mol. The compound's structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry. Its unique features include:
- Thiophene Ring : A five-membered heterocyclic structure containing sulfur.
- Benzyloxy Group : Enhances solubility and reactivity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values range from 1.9 to 7.7 μM, suggesting low toxicity against VERO cells while maintaining efficacy against multidrug-resistant strains.
Anticancer Activity
The compound has shown promise in anticancer research. Studies have identified its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways and molecular targets involved remain an area of active investigation.
MAO-B Inhibition
A notable study focused on the design and synthesis of derivatives related to this compound as selective MAO-B inhibitors. One compound, designated 3h , demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, which is competitive and reversible in nature . The structure-activity relationship (SAR) analysis indicated that the benzyloxy substitution plays a critical role in enhancing MAO-B inhibition.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The compound may act as an enzyme modulator, influencing metabolic pathways.
- Cell Signaling : It can affect cellular signaling pathways, potentially leading to therapeutic effects in diseases like Parkinson's.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Antimicrobial Activity :
- Objective : Evaluate the efficacy against Mycobacterium tuberculosis.
- Findings : Derivatives showed MIC values indicating strong antimicrobial properties with minimal cytotoxicity.
- MAO-B Inhibition Study :
Data Table: Biological Activity Overview
| Activity Type | Compound | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | This compound | 1.9 - 7.7 | Inhibition of M. tuberculosis growth |
| MAO-B Inhibition | Compound 3h | 0.062 | Competitive and reversible |
| Anticancer | Various Derivatives | Not specified | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
